Irvalec

Content Navigation

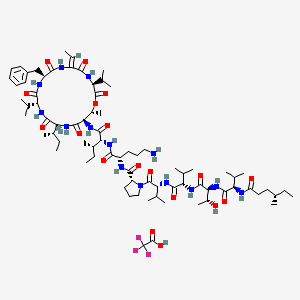

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Irvalec, also known as Elisidepsin, is a synthetic marine-derived depsipeptide with the chemical formula C77H125F3N14O18 and a molecular weight of 1591.89 g/mol. It is primarily recognized for its potent antitumor properties and is currently undergoing clinical trials for its efficacy against various types of cancer. The compound exerts its cytotoxic effects by rapidly disrupting the plasma membrane integrity of tumor cells, leading to necrotic cell death. Its mechanism of action involves direct interaction with the lipid bilayer of the cell membrane, causing significant alterations in membrane structure and function .

Irvalec's primary chemical reaction involves its insertion into the plasma membrane of cancer cells. This insertion leads to a series of events:

- Membrane Disruption: The compound causes a rapid loss of membrane integrity, which is characterized by swelling and the formation of giant vesicles.

- Calcium Influx: Following membrane disruption, there is a significant influx of calcium ions (Ca²⁺) into the cells, which further exacerbates cellular damage.

- Altered Conductivity: The compound induces changes in membrane conductivity, contributing to cellular necrosis .

These reactions are not observed in cells that have developed resistance to Irvalec, indicating that the effectiveness of the drug is contingent upon the susceptibility of the target cells.

Irvalec demonstrates notable biological activity as an antitumor agent. In vitro studies have shown that it possesses potent cytotoxic effects against a wide range of human tumor cell lines. The mechanism underlying its biological activity includes:

- Necrotic Cell Death: Irvalec induces necrosis rather than apoptosis, which is characterized by uncontrolled cell swelling and rupture.

- Rapid Action: The cytotoxic effects occur swiftly upon exposure to Irvalec, highlighting its potential as an effective cancer treatment .

- Resistance Mechanisms: Research indicates that certain tumor cells can develop resistance to Irvalec, which may involve alterations in membrane composition or function .

The synthesis of Irvalec involves complex organic chemistry techniques primarily developed by PharmaMar, SA. Key aspects include:

- Starting Materials: The synthesis utilizes various natural and synthetic precursors derived from marine organisms.

- Multi-step Synthesis: The process typically includes several stages such as cyclization and functional group modifications to achieve the final depsipeptide structure.

- Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compound and ensure high purity levels for biological testing .

Studies on Irvalec's interactions reveal critical insights into its mechanism of action:

- Membrane Targeting: Research indicates that Irvalec interacts directly with glycosylceramides in the plasma membrane, facilitating its insertion and subsequent disruption of membrane integrity.

- Zinc Protection Studies: Experiments have shown that pre-treatment with zinc can delay the cytotoxic effects of Irvalec, suggesting potential protective mechanisms that could be exploited in therapeutic strategies .

Irvalec shares similarities with other marine-derived compounds known for their antitumor activities. Here are some notable comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Didemnin B | Depsipeptide | Disrupts protein synthesis; induces apoptosis | Derived from tunicates; broader spectrum of action |

| Aplidine | Depsipeptide | Inhibits protein synthesis; induces apoptosis | Similar structural features; different targets |

| Kahalalide F | Cyclodepsipeptide | Alters membrane integrity; induces necrosis | Natural product; less synthetic modification |

| Elisidepsin | Depsipeptide | Membrane insertion causing necrosis | Closely related to Irvalec; similar action |

Irvalec stands out due to its rapid action and specific mechanism targeting membrane integrity, making it a unique candidate among these compounds.

Irvalec exerts its cytotoxic effects through rapid and direct insertion into the plasma membrane of tumor cells, leading to severe disruption of membrane integrity [1] [3]. The compound induces a characteristic "z-shaped" dose-response curve, suggesting that Irvalec requires achievement of a critical concentration within the cell membrane to exert its cytotoxic action [1]. Research demonstrates that short-term (30 minutes) and long-term (72 hours) effects of Irvalec on cell viability are virtually identical, indicating that the compound induces drastic disruption of cellular homeostasis within minutes after treatment [1].

The permeabilization process occurs through multiple distinct phases. Initial membrane interaction leads to rapid calcium influx, with Irvalec treatment promoting a large, concentration-dependent rise in cytosolic calcium concentrations [1]. This calcium influx is accompanied by significant perturbations in membrane conductivity, with the compound producing increased membrane conductance at all membrane potentials, leading to appearance of inward and outward currents at negative and positive membrane potentials respectively [1].

Using fluorescent derivatives of Irvalec combined with two-photon time-resolved imaging, researchers have demonstrated that the compound rapidly interacts with the plasma membrane, causing lipid bilayer restructuration and altering membrane fluidity and physicochemical properties [1]. The time lag between Irvalec application and the beginning of membrane effects averages 440±45 seconds, indicating a specific threshold must be reached before permeabilization commences [1].

| Parameter | Value | Cell Type | Reference |

|---|---|---|---|

| Time to membrane effect onset | 440±45 seconds | A549 | [1] |

| Calcium influx | Concentration-dependent | A549 | [1] |

| Membrane conductance change | All potentials affected | Multiple | [1] |

| Short vs long-term cytotoxicity | Identical | Multiple | [1] |

The permeabilization process results in severe cellular swelling, massive membrane blebbing, and complete loss of membrane integrity, as evidenced by permeabilization to propidium iodide and detection of intracellular components such as lactate dehydrogenase in culture medium [1]. These morphological and physiological events confirm that Irvalec induces necrotic rather than apoptotic cell death [1].

Lipid Raft Disruption via Hydroxylated Lipid Binding

The mechanism of action of Irvalec involves membrane permeabilization via attacking lipid rafts and hydroxylated lipids [11] [12]. Research reveals that the expression of fatty acid 2-hydroxylase is strongly correlated with drug efficiency, with cells defective in sphingolipid fatty acyl 2-hydroxylation pathways showing increased resistance to the compound [1].

Functional screening assays performed on Saccharomyces cerevisiae haploid deletion mutants demonstrated that a mutant strain lacking the sphingolipid fatty acyl 2-hydroxylase Scs7, orthologous to human fatty acid 2-hydroxylase, exhibited the most resistance to Irvalec [1]. Conversely, overexpression of Scs7/fatty acid 2-hydroxylase in yeast or mammalian cells rendered them more sensitive to the drug [1].

The importance of hydroxylated lipids in Irvalec's mechanism is further supported by experiments showing that incubation of cells with 2-hydroxy palmitic acid can reverse the decreased drug binding observed under certain conditions [12]. Number and brightness analysis and fluorescence anisotropy experiments demonstrate that disruption of lipid raft clustering alters the structure of the plasma membrane and affects Irvalec's efficacy [12].

Although the binding of Irvalec to the membrane is non-cooperative, its membrane permeabilizing effect is characterized by a Hill coefficient of approximately 3.3 [12] [15]. This finding indicates that Irvalec induces oligomerization of lipid rafts, as visualized through confocal microscopy of lipid raft-anchored green fluorescent protein [12]. The compound requires reaching a critical concentration level in the membrane above which it induces disruption of the cell membrane [12].

| Lipid Component | Effect on Irvalec Sensitivity | Mechanism | Reference |

|---|---|---|---|

| Fatty acid 2-hydroxylase | Increased sensitivity when overexpressed | Enhanced membrane targeting | [1] |

| 2-hydroxy palmitic acid | Reverses resistance | Restores membrane binding | [12] |

| Lipid rafts | Required for activity | Clustering and oligomerization | [12] |

| Hill coefficient | ~3.3 | Cooperative membrane permeabilization | [12] [15] |

Role of Glycosylceramides in Membrane Insertion and Oligomerization

Glycosylceramides serve as the primary membrane targets of Irvalec, facilitating its insertion into the plasma membrane and subsequent membrane permeabilization that leads to drug-induced cell death [14]. Research using sensitive human colon carcinoma HCT-116 cells demonstrates that all cytotoxic effects of Irvalec result from the interaction with glycosylceramides in the cell membrane [14].

An Irvalec-resistant subline, HCT-116-Irv, presented significantly reduced levels of glycosylceramides and showed no accumulation of Irvalec in the plasma membrane [14]. Consequently, drug treatment did not induce the characteristic necrotic cell death in these resistant cells [14]. High performance thin layer chromatography analysis revealed that two glycosylated lipid species present in sensitive HCT-116 cells were almost absent in their resistant counterpart [14].

Further evidence for the critical role of glycosylceramides comes from studies using GM95, a mutant derivative from B16 mouse melanoma cells lacking ceramide glucosyltransferase activity and thus the synthesis of glycosylceramides [14]. These cells demonstrated resistance to Irvalec, but over-expression of the ceramide glucosyltransferase gene in these deficient cells restored glycosylceramides synthesis, rendering them sensitive to Irvalec at levels similar to parental B16 cells [14].

Fluorescence resonance energy transfer experiments using fluorescent Irvalec analogs demonstrate that at cytotoxic concentrations, Irvalec molecules form assemblies throughout the plasma membrane of sensitive cells, with individual drug molecules positioned close enough to each other (less than 50 Angstroms) to suggest self-organization into supramolecular structures [1] [14]. These assemblies were not observed in Irvalec-treated resistant cells lacking adequate glycosylceramide levels [14].

| Cell Line | Glycosylceramide Status | Irvalec Sensitivity | Membrane Accumulation | Reference |

|---|---|---|---|---|

| HCT-116 | Normal levels | Sensitive | High | [14] |

| HCT-116-Irv | Reduced levels | Resistant | Absent | [14] |

| GM95 | Deficient | Resistant | Low | [14] |

| GM95-UGCG | Restored | Sensitive | Normal | [14] |

Hypoxia-Induced Modulation of Efficacy and Membrane Binding

Hypoxic conditions significantly reduce the efficiency of Irvalec by inhibiting hydroxylation and altering the structure of lipid rafts [15]. Culturing cells under hypoxic conditions increases the half-maximal inhibitory concentration and decreases the drug's binding to almost all cell lines tested [12] [15].

The expression of fatty acid 2-hydroxylase is inversely correlated with the effect of hypoxia, with hypoxic conditions decreasing the amount of hydroxylated lipids in the membrane [15]. This reduction in hydroxylated lipids decreases the number of hydrogen bond donors and acceptors, causing measurable changes in the clustering of membrane proteins as well as membrane fluidity and compactness [15].

Number and brightness analysis carried out on glycosylphosphatidylinositol-green fluorescent protein-transfected cells reveals that molecular brightness indicates molecular dimers in normoxic cells while a pure monomeric population is present in hypoxic cells [15]. Both the viscosity, measured by fluorescence anisotropy, and the order, measured by generalized polarization of Laurdan, of the plasma membrane increase in cells cultured under hypoxic conditions [15].

Fluorescent Irvalec binding studies demonstrate a significant reduction in membrane binding under hypoxic conditions, with mean fluorescence intensity decreasing from 79±7 in normoxic cells to 27±5 in hypoxic cells [15]. This decreased binding can be reversed by incubation of hypoxic cells with 2-hydroxy palmitic acid, confirming the importance of hydroxylated lipids in the drug's mechanism of action [15].

| Condition | Membrane Binding | Fatty Acid 2-Hydroxylase | Lipid Raft Clustering | Reference |

|---|---|---|---|---|

| Normoxic | High (79±7) | Normal expression | Dimeric organization | [15] |

| Hypoxic | Low (27±5) | Reduced expression | Monomeric organization | [15] |

| Hypoxic + 2-hydroxy palmitic acid | Restored | Supplemented | Improved | [15] |

Caspase-Independent Cell Death Pathways: Autophagy and Necrosis

Irvalec induces caspase-independent autophagic cell death in human non-small cell lung cancer cells through specific molecular pathways [5]. At clinically achievable concentrations (0.5-1 micromolar), Irvalec induces cell death as early as 4 hours after exposure without inducing nuclear fragmentation, poly adenosine diphosphate ribose polymerase protein cleavage, or caspase activation [5].

The drug-induced cell death exhibits several characteristics of autophagy, including increased acidic vesicular organelle formation, alteration in intracellular localization of green fluorescent protein-light chain 3 protein, and elevation of expression of autophagy-related gene 5 and light chain 3-II, recognized hallmarks of autophagy [5]. Electron microscope examination reveals that Irvalec treatment leads to formation of autophagosomes and autolysosomes [5].

Co-treatment with the autophagy inhibitor 3-methyladenine or down-regulation of the autophagic gene autophagy-related gene 5 with small interfering ribonucleic acid leads to remarkable attenuation of Irvalec-induced cell death [5]. These findings confirm that autophagy plays a crucial role in the cell death mechanism rather than serving as a protective response [5].

Irvalec treatment causes activation of death-associated protein kinase by dephosphorylation at serine-308 in A549 cells [5]. Knocking down death-associated protein kinase expression with small interfering ribonucleic acid leads to significant reduction of Irvalec-induced cell death [5]. This activation represents a key regulatory mechanism in the caspase-independent death pathway [5].

| Autophagy Marker | Effect of Irvalec | Time Course | Reference |

|---|---|---|---|

| Acidic vesicular organelles | Increased formation | 4 hours | [5] |

| GFP-LC3 localization | Altered distribution | Early | [5] |

| ATG5 expression | Elevated | Early | [5] |

| LC3-II levels | Increased | Early | [5] |

| DAPK dephosphorylation | Ser-308 activation | Hours | [5] |

The rapid mode of cell killing after membrane damage is associated with necrotic cell death, characterized by cellular swelling, plasma membrane rupture, and loss of intracellular contents [1]. All of these morphological and physiological events are confirmed in cells treated with Irvalec, with visible swelling beginning shortly after treatment with effective concentrations [1].

Downregulation of ErbB3 Signaling and Akt/mTOR Pathway Inhibition

Irvalec exposure induces downregulation of ErbB3 protein expression, thereby inhibiting the phosphatidylinositol 3-kinase/Akt signaling pathway in sensitive cell lines [19] [21]. The basal levels of ErbB3 protein expression show significant correlation with cell viability response against Irvalec treatment across different cell lines [21].

Research demonstrates that Irvalec treatment correlates with reduction in Akt phosphorylation levels in the most sensitive cell lines, whereas ErbB3 levels remain unaffected in less sensitive cell lines [21]. This selective downregulation suggests that ErbB3 expression serves as a predictive biomarker for Irvalec sensitivity [21].

Irvalec markedly induces inhibition of Akt/mammalian target of rapamycin signaling pathways [5]. Co-treatment with the Akt inhibitor wortmannin or with the mammalian target of rapamycin inhibitor rapamycin results in significant increase of Irvalec-induced autophagic cell death [5]. This synergistic effect demonstrates that inhibition of survival pathways enhances the drug's cytotoxic efficacy [5].

The phosphatidylinositol 3-kinase/Akt/mammalian target of rapamycin pathway serves as a critical survival mechanism that Irvalec disrupts through multiple mechanisms [5]. The pathway's inhibition contributes to both the autophagic cell death process and the overall loss of cellular viability [5]. Studies reveal that the combination of Irvalec with pathway inhibitors provides rationale for combination therapeutic approaches [5].

| Signaling Component | Effect of Irvalec | Cell Line Dependency | Reference |

|---|---|---|---|

| ErbB3 protein | Downregulated | Sensitive lines only | [21] |

| Akt phosphorylation | Reduced | Correlates with sensitivity | [21] |

| mTOR signaling | Inhibited | Multiple lines | [5] |

| DAPK activation | Dephosphorylated at Ser-308 | A549 cells | [5] |

Irvalec demonstrates potent and broad cytotoxic effects across a diverse panel of solid tumor cell lines, with activity at clinically relevant concentrations. Comprehensive cytotoxicity studies have evaluated Irvalec against 25 human cancer cell lines derived from 11 different tissue types, using the methylthiazolyl tetrazolium assay after 72-hour exposure [1] [2].

Cytotoxicity Profile by Tissue Type

The mean inhibitory concentration fifty value across all tested cell lines was 2.3 micromolar, with individual tissue types showing distinct sensitivity patterns [1]. Prostate cancer cell lines demonstrated the highest sensitivity, with PC3 and 22RV1 cells showing inhibitory concentration fifty values of 0.6±0.3 micromolar and 0.3±0.2 micromolar, respectively [1]. Conversely, pancreatic cancer cell lines exhibited the greatest resistance, with both PANC-1 and MiaPaCa-2 cells requiring concentrations exceeding 6.3 micromolar for fifty percent growth inhibition [1].

| Tissue Type | Cell Lines Tested | IC50 Range (µM) | Sensitivity Level |

|---|---|---|---|

| Prostate | PC3, 22RV1 | 0.3-0.6 | High |

| Liver | SK-HEP-1, HEPG2 | 0.3-1.5 | High-Moderate |

| Colon | LoVo, LoVo/Dox, HT29, HCT-116 | 0.3-3.6 | Variable |

| Breast | MDA-MB-231, MCF-7, BT-474 | 0.3-4.3 | Variable |

| Ovary | IGROV-1, IGROV-1/ET, A2780 | 0.9-1.3 | Moderate |

| Lung | NCI-H460, NCI-H23, A549 | 1.5-5.5 | Moderate-Low |

| Stomach | HS746T, HGC-27 | 1.3-1.5 | Moderate |

| Kidney | RXF393, CAKI-1 | 2.0-2.4 | Moderate |

| Leukemia | MOLT4, K562 | 2.9-5.6 | Low |

| Pancreas | PANC-1, MiaPaCa-2 | >6.3 | Resistant |

Mechanism of Rapid Cytotoxic Action

Irvalec induces rapid cytotoxic effects that occur within minutes of drug exposure, distinguishing it from conventional chemotherapeutic agents [1] [2]. Time-course studies demonstrate that thirty-minute and seventy-two-hour exposure protocols yield virtually identical inhibitory concentration fifty values, indicating that the compound achieves maximum cytotoxic effect very rapidly [1]. This rapid action is characterized by severe membrane destabilization, cell swelling, and formation of giant membranous vesicles [1] [2].

P-glycoprotein Independence

Importantly, Irvalec cytotoxicity is not affected by P-glycoprotein overexpression, as demonstrated by comparable inhibitory concentration fifty values between IGROV-1/ET and LoVo/Dox cells and their parental counterparts [1]. This independence from multidrug resistance pumps suggests that Irvalec may maintain efficacy in drug-resistant tumor types where conventional agents fail.

In Vivo Efficacy in Xenograft Models

Irvalec has demonstrated significant antitumor activity in multiple xenograft model systems, providing compelling evidence for its therapeutic potential against solid tumors.

Subcutaneous Xenograft Models

In subcutaneous A549 non-small cell lung cancer xenograft studies, Irvalec significantly inhibited tumor growth in nude mice at clinically achievable doses [3] [4]. The compound was administered intravenously at doses determined through maximum tolerated dose studies, with the optimal therapeutic window identified between 0.6 and 1.2 milligrams per kilogram [5]. Tumor growth inhibition was associated with the induction of autophagy rather than classical apoptosis, providing insights into the unique mechanism of action [3].

Experimental Lung Metastases Model

The most compelling in vivo efficacy data comes from experimental lung metastases studies using intravenous A549 cell inoculation [5]. In these studies, mice received intravenous injections of 4.2×10^6 or 8.4×10^6 A549 cells, followed by treatment with Irvalec alone or in combination with erlotinib [5].

Single Agent Efficacy Results:

- Low inoculum (4.2×10^6 cells): Median survival of 54 days for Irvalec monotherapy versus 32 days for untreated controls [5]

- High inoculum (8.4×10^6 cells): Median survival of 27 days for Irvalec monotherapy versus 23 days for untreated controls [5]

Combination Therapy Results:

The combination of Irvalec with erlotinib showed superior efficacy compared to either agent alone [5]:

- Low inoculum: Median survival not reached (follow-up >150 days) for combination therapy

- High inoculum: Median survival of 35 days for combination versus 27 days for Irvalec alone

- Statistical significance achieved in both studies (p = 0.0003 and p = 0.002, respectively) [5]

Dose-Finding and Safety

Maximum tolerated dose studies established the therapeutic window for single-agent Irvalec between 0.6-1.2 milligrams per kilogram when administered as single intravenous doses [5]. For combination studies, the maximum tolerated dose was determined to be 0.1 milligrams per kilogram administered every other day for six doses over two weeks, combined with erlotinib at 50 milligrams per kilogram daily for ten days [5]. No significant weight loss was observed in any treatment groups, indicating acceptable tolerability at therapeutic doses [5].

Predictive Biomarkers of Sensitivity: E-Cadherin, Vimentin, and Muc1

Multiple biomarkers have been identified that predict Irvalec sensitivity, with epithelial-mesenchymal transition markers playing a central role in determining therapeutic response.

E-Cadherin as a Positive Predictive Biomarker

High E-cadherin expression strongly correlates with increased Irvalec sensitivity across multiple cancer cell line panels [6] [7]. E-cadherin, a calcium-dependent transmembrane glycoprotein essential for epithelial cell adhesion, serves as a key marker of epithelial phenotype [8] [9]. Cancer cells maintaining high E-cadherin expression levels demonstrate significantly lower inhibitory concentration fifty values to Irvalec treatment [6] [7].

The predictive value of E-cadherin is further supported by epithelial-mesenchymal transition induction experiments. In DLD-1TR21-hSnail cells with inducible SNAIL expression, activation of the SNAIL transcription factor led to E-cadherin downregulation and a three-to-four-fold decrease in Irvalec sensitivity (1.7 micromolar versus 9.0 micromolar) [7]. Similarly, WISP-2 knockdown in MCF7 breast cancer cells, which induces epithelial-mesenchymal transition, resulted in E-cadherin loss and reduced sensitivity (5.3 micromolar versus 18 micromolar) [7].

Vimentin as a Negative Predictive Biomarker

Low vimentin expression correlates with increased Irvalec sensitivity, complementing the E-cadherin findings [9] [10]. Vimentin, an intermediate filament protein and key mesenchymal marker, shows inverse correlation with drug response [9]. The Colo205-R mesenchymal cell line, derived from the epithelial Colo205-S parental line, exhibited eight-fold greater resistance to Irvalec compared to its epithelial counterpart [7].

Immunohistochemical studies across colorectal cancer specimens demonstrate that vimentin expression increases with cancer grade, pathological stage, and metastasis to regional lymph nodes [9]. Conversely, E-cadherin expression decreases with advancing grade and stage, reinforcing the inverse relationship between epithelial markers and cancer progression [9].

Muc1 Expression and Sensitivity

Mucin 1 represents another important predictive biomarker, with high Muc1 expression correlating with increased Irvalec sensitivity [11] [12] [7]. Muc1 is a transmembrane glycoprotein that undergoes aberrant glycosylation and overexpression in various epithelial cancers [11]. In cancer cells, Muc1 participates in intracellular signal transduction pathways and regulates target gene expression at both transcriptional and post-transcriptional levels [11].

The tumor-associated form of Muc1 differs from normal cellular Muc1 in biochemical features, cellular distribution, and function [11]. This differential expression pattern makes Muc1 a valuable biomarker for both cancer detection and therapeutic response prediction [13] [12]. Studies have identified Muc1 as selectively enriched in exosomes of non-small cell lung cancer patients, highlighting its importance as a biomarker in solid tumors [13].

Clinical Implications of Biomarker Profiles

The combination of epithelial-mesenchymal transition markers provides a comprehensive predictive signature for Irvalec response [6] [7]. Tumors exhibiting:

- High E-cadherin expression

- Low vimentin expression

- High Muc1 expression

- Epithelial morphology

demonstrate optimal sensitivity to Irvalec therapy [7]. This biomarker profile suggests that Irvalec may be particularly effective in early-stage cancers that retain epithelial characteristics, before epithelial-mesenchymal transition occurs.

Resistance Mechanisms: ErbB3 Suppression and Bcl2 Overexpression

Understanding Irvalec resistance mechanisms is crucial for optimizing therapeutic strategies and identifying combination approaches to overcome drug resistance.

ErbB3 Suppression and Downregulation

ErbB3 receptor expression serves as both a sensitivity biomarker and a target for resistance development [6] [5] [7]. In sensitive cell lines, Irvalec preferentially induces ErbB3 protein downregulation and dephosphorylation compared to other ErbB family members [5]. Concentrations as low as 0.1 micromolar cause approximately 70-80% ErbB3 protein downregulation and 90% inhibition of ErbB3 phosphorylation [5].

Mechanisms of ErbB3-Mediated Resistance:

Acquired resistance to Irvalec involves suppression of ErbB3 expression, as demonstrated in the DU-PM resistant prostate cancer cell line [7]. In these cells with acquired elisidepsin resistance, ErbB3 expression was significantly decreased compared to parental cells [7]. This downregulation removes the primary target for Irvalec action, leading to therapeutic resistance.

The DARPP-32 protein has been identified as a key mediator of ErbB3-dependent resistance mechanisms in other contexts [14] [15]. DARPP-32 physically recruits ErbB3 to EGFR, mediating switching from EGFR homodimers to EGFR:ErbB3 heterodimers to bypass targeted therapy inhibition [14] [15]. While not directly studied with Irvalec, this mechanism may contribute to resistance development.

Bcl2 Overexpression and Anti-Apoptotic Resistance

Bcl2 overexpression represents a second major resistance mechanism identified in Irvalec-resistant cells [7]. In DU-PM cells with acquired elisidepsin resistance, Bcl2 expression was significantly increased compared to parental cells [7]. This upregulation provides enhanced anti-apoptotic protection, allowing cells to survive Irvalec-induced membrane damage and cellular stress.

Bcl2 Family Resistance Mechanisms:

The Bcl2 protein family plays a crucial role in regulating mitochondria-mediated apoptosis [16] [17]. Overexpression of anti-apoptotic proteins like Bcl2, MCL-1, and BCL-XL can bind to released BIM and other pro-apoptotic factors, continuing to inhibit mitochondrial apoptosis even in the presence of therapeutic agents [16]. This mechanism has been well-characterized in resistance to BCL-2 inhibitors and appears to contribute to Irvalec resistance as well [16] [17].

Cross-Resistance and Alternative Pathway Activation

Interestingly, cells with acquired Irvalec resistance show altered sensitivity profiles to other targeted agents [7]. DU-PM resistant cells demonstrated increased sensitivity to erlotinib and lapatinib but not gefitinib, suggesting potential cross-talk between ErbB1 and ErbB3 signaling pathways [7]. This finding indicates that resistance to Irvalec may create vulnerabilities that can be exploited with alternative therapeutic approaches.

Epithelial-Mesenchymal Transition in Resistance

The development of Irvalec resistance is closely linked to epithelial-mesenchymal transition [6] [7]. Acquired resistance is associated with a phenotypic switch from epithelial to mesenchymal characteristics, including:

- Loss of E-cadherin expression

- Increased vimentin expression

- Morphological changes toward mesenchymal appearance

- Enhanced migratory and invasive capabilities

This phenotypic switch not only reduces direct drug sensitivity but also promotes metastatic potential, representing a dual mechanism of therapeutic failure [6].

Clinical Implications for Resistance Management

Understanding these resistance mechanisms provides opportunities for therapeutic intervention:

- Combination strategies targeting both ErbB3 and Bcl2 pathways simultaneously

- Sequential therapy approaches using ErbB inhibitors in resistant populations

- Biomarker-guided treatment to identify patients at risk for resistance development

- Combination with epithelial-mesenchymal transition inhibitors to prevent phenotypic switching